3-Bromo-6-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHUNVANKKDGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726255 | |
| Record name | 3-Bromo-6-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328062-46-0 | |
| Record name | 3-Bromo-6-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 6 Phenylimidazo 1,2 a Pyridine
Established Approaches to the Imidazo[1,2-a]pyridine (B132010) Scaffold Synthesis
The construction of the core imidazo[1,2-a]pyridine ring system is the foundational step in the synthesis of its more complex derivatives. Over the years, a variety of robust methods have been developed, primarily revolving around the condensation of an aminopyridine precursor with a suitable two-carbon synthon.
Cyclocondensation Reactions in Imidazo[1,2-a]pyridine Synthesis
Cyclocondensation reactions represent the most traditional and widely employed method for assembling the imidazo[1,2-a]pyridine scaffold. The classical Tschitschibabin reaction, first reported in 1925, involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as bromoacetaldehyde (B98955) or a substituted α-bromoacetophenone. researchgate.net This process begins with the alkylation of the endocyclic nitrogen of the 2-aminopyridine, forming a pyridinium (B92312) salt intermediate, which then undergoes intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. researchgate.net
Numerous refinements to this method have been developed to improve yields and broaden the substrate scope. For instance, catalyst-free versions have been achieved at room temperature in solvents like DMF with a base such as potassium carbonate. acs.org The reaction of 2-aminopyridines with α-halogenocarbonyl compounds remains a cornerstone for the synthesis of this heterocyclic system. acs.org
One-Pot Synthetic Strategies and Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridine Derivatives
Modern synthetic chemistry increasingly favors one-pot strategies and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular diversity. beilstein-journals.org Several MCRs have been successfully applied to the synthesis of imidazo[1,2-a]pyridines.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that combines a 2-aminopyridine, an aldehyde, and an isocyanide to directly form 3-aminoimidazo[1,2-a]pyridine derivatives. beilstein-journals.orgmdpi.com This reaction is typically catalyzed by a Lewis or Brønsted acid. mdpi.com
Other one-pot approaches have been developed that combine the formation of a key intermediate and its subsequent cyclization. For example, a microwave-promoted, one-pot procedure has been reported for the synthesis of 2-phenylimidazo[1,2-a]pyridines from aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines in lemon juice, which acts as a natural acidic catalyst and solvent. benthamdirect.com In this method, the aromatic ketone is first α-brominated in situ, and the resulting α-bromoketone then reacts with the 2-aminopyridine to form the final product. benthamdirect.com
Table 1: Comparison of Selected One-Pot and Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted Acid | 3-Aminoimidazo[1,2-a]pyridines | beilstein-journals.orgmdpi.com |
| Microwave-Assisted One-Pot | Aromatic Ketone, NBS, 2-Aminopyridine | Lemon Juice, Microwave | 2-Aryl-imidazo[1,2-a]pyridines | benthamdirect.com |
| Copper-Catalyzed 3CR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper(I) iodide | 2,3-Disubstituted imidazo[1,2-a]pyridines | organic-chemistry.org |
Targeted Synthesis and Regioselective Functionalization of 3-Bromo-6-phenylimidazo[1,2-a]pyridine
The synthesis of the specifically substituted this compound requires precise control over the introduction of the bromo and phenyl groups at the C3 and C6 positions, respectively. This can be achieved either by functionalizing a pre-formed imidazo[1,2-a]pyridine core or by using appropriately substituted starting materials.
Strategies for Bromination at the C3 Position
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. This reactivity allows for direct and regioselective bromination. Common brominating agents like N-Bromosuccinimide (NBS) are highly effective for this transformation. nih.gov The reaction is typically carried out in a suitable solvent such as DMF or acetonitrile. nih.gov
Another approach involves using sodium bromite (B1237846) (NaBrO₂) under acidic conditions in DMF, which provides a transition-metal-free method for the C3-bromination of various imidazo[1,2-a]pyridine derivatives. rsc.orgresearchgate.net This method is efficient and offers good yields for a range of substrates. researchgate.net Furthermore, a novel one-pot, metal-free reaction has been developed using bromotrichloromethane (B165885) (CBrCl₃) where the 2-aminopyridine starting material itself acts as a shuttle to deliver bromine to the α-carbon of a ketone, leading to a cascade that forms a 3-substituted imidazo[1,2-a]pyridine. While this method installs a substituent at C3, direct bromination of the pre-formed ring is more common. organic-chemistry.org
Table 2: Selected Reagents for C3-Bromination of Imidazo[1,2-a]pyridines
| Reagent | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF or CH₃CN | Broad | nih.gov |
| Sodium Bromite (NaBrO₂) | Acidic DMF | Broad | rsc.orgresearchgate.net |
| Bromotrichloromethane (CBrCl₃) | 80°C, with 2-aminopyridine and ketone | Forms 3-substituted derivatives in one pot | organic-chemistry.org |
Introduction of the Phenyl Moiety at the C6 Position via Coupling Reactions
The introduction of a phenyl group at the C6 position of the imidazo[1,2-a]pyridine ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method. researchgate.netlibretexts.org This reaction typically involves the coupling of a 6-halo-imidazo[1,2-a]pyridine (e.g., 6-bromo- or 6-chloro-) with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govgoogle.com
The synthesis of the required 6-halo-imidazo[1,2-a]pyridine precursor can be accomplished by starting the synthesis with a correspondingly substituted 2-aminopyridine, such as 2-amino-5-bromopyridine (B118841). mdpi.comgoogle.com The subsequent cyclization with an appropriate partner yields the 6-bromoimidazo[1,2-a]pyridine (B40293) scaffold, which is then ready for the Suzuki coupling. mdpi.comgoogle.com Various palladium catalysts and ligands can be employed to optimize the Suzuki reaction, with common choices including Pd(PPh₃)₄ and Pd(OAc)₂ in combination with phosphine (B1218219) ligands. nih.govresearchgate.net
Multi-Step Synthesis Pathways for Substituted Imidazo[1,2-a]pyridines
The synthesis of this compound can be envisioned through a multi-step sequence that combines the formation of the core structure with subsequent regioselective functionalization. Two primary retrosynthetic pathways can be considered:
Pathway A:
Formation of the 6-phenyl-imidazo[1,2-a]pyridine core. This can be achieved by reacting 2-amino-5-phenylpyridine (B15250) with an α-haloketone. Alternatively, 6-bromo-imidazo[1,2-a]pyridine can be synthesized from 2-amino-5-bromopyridine mdpi.comgoogle.com and then subjected to a Suzuki-Miyaura coupling with phenylboronic acid to yield 6-phenylimidazo[1,2-a]pyridine (B3260201). nih.gov
Regioselective bromination at the C3 position. The resulting 6-phenylimidazo[1,2-a]pyridine is then treated with a brominating agent like NBS to selectively install the bromine atom at the electron-rich C3 position. nih.gov
Pathway B:
Synthesis of 3-bromo-imidazo[1,2-a]pyridine. This can be prepared by the bromination of a parent imidazo[1,2-a]pyridine. However, to incorporate the C6-substituent later, it is more strategic to start with a precursor that allows for selective C6-functionalization.
Introduction of the C6-substituent. A more common approach is to start with a di-halogenated scaffold, such as 3-bromo-6-chloroimidazo[1,2-a]pyridine. A patent for the related imidazo[1,2-b]pyridazine (B131497) system describes the synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, which then undergoes a Suzuki-Miyaura coupling reaction to introduce a substituent at the C3 position, followed by a nucleophilic aromatic substitution at the C6 position. google.com A similar strategy could be adapted for the imidazo[1,2-a]pyridine system, where a 3-bromo-6-halo-imidazo[1,2-a]pyridine undergoes a selective Suzuki coupling with phenylboronic acid at the C6 position. The relative reactivity of the C-X bonds would be a critical factor in this approach. For instance, the synthesis of 3-bromo-6-chloro-imidazo[1,2-b]pyridazine has been reported, which can then be selectively aminated at the C6 position. researchgate.net This highlights the feasibility of performing selective reactions on such di-halogenated systems.
A plausible and efficient route would likely follow Pathway A, as the Suzuki coupling on a 6-bromo-imidazo[1,2-a]pyridine is a well-established transformation, and the subsequent C3-bromination is generally a high-yielding and regioselective reaction. acs.orgnih.gov
Advanced Synthetic Techniques and Catalytic Approaches
The functionalization of the imidazo[1,2-a]pyridine core to introduce the desired phenyl and bromo groups at the C6 and C3 positions, respectively, is often achieved through advanced synthetic techniques. These methods offer high efficiency, selectivity, and functional group tolerance, which are crucial for the synthesis of complex molecules.
Transition Metal-Catalyzed Coupling Reactions in Imidazo[1,2-a]pyridine Functionalization
Transition metal catalysis, particularly using palladium and copper, plays a pivotal role in the synthesis of substituted imidazo[1,2-a]pyridines. These methods are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high precision.
Copper-Mediated and Palladium-Catalyzed Reactions:
A common strategy to introduce the phenyl group at the 6-position of the imidazo[1,2-a]pyridine scaffold involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically starts with a pre-functionalized imidazo[1,2-a]pyridine bearing a halogen, such as bromine, at the C6 position. The synthesis of the 6-bromo-imidazo[1,2-a]pyridine precursor can be achieved by reacting 2-amino-5-bromopyridine with a suitable α-haloketone.
In a representative synthetic sequence, 2-amino-5-bromopyridine can be reacted with an α-haloketone in a cyclization reaction to form the 6-bromo-imidazo[1,2-a]pyridine core. Subsequent Suzuki-Miyaura coupling with phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like K₂CO₃, yields 6-phenylimidazo[1,2-a]pyridine.
Copper catalysts are also extensively used, particularly for C-N bond formation and in multicomponent reactions to construct the imidazo[1,2-a]pyridine ring. For instance, a copper(I)-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org While not directly yielding the 6-phenyl derivative, these methods highlight the versatility of copper catalysis in building the core scaffold, which can then be further functionalized.
The final step in the synthesis of the target molecule is the regioselective bromination at the C3 position. This is often accomplished using a brominating agent like N-bromosuccinimide (NBS). The imidazo[1,2-a]pyridine ring is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution.
| Reaction Step | Reactants | Catalyst/Reagents | Product |
| Cyclization | 2-Amino-5-bromopyridine, α-Haloacetophenone | Base (e.g., NaHCO₃) | 6-Bromo-2-phenylimidazo[1,2-a]pyridine |
| Suzuki Coupling | 6-Bromo-imidazo[1,2-a]pyridine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenylimidazo[1,2-a]pyridine |
| Bromination | 6-Phenylimidazo[1,2-a]pyridine | N-Bromosuccinimide (NBS) | This compound |
Green Chemistry Principles and Sustainable Approaches in Imidazo[1,2-a]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to develop more environmentally benign and sustainable processes. acs.org Key strategies include the use of aqueous media, alternative energy sources like ultrasound, and the development of metal-free reaction conditions.
Aqueous Media and Ultrasound Assistance:
The use of water as a solvent is highly desirable from a green chemistry perspective. One-pot syntheses of 2-phenylimidazo[1,2-α]pyridines have been reported from acetophenone, [Bmim]Br₃, and 2-aminopyridine under solvent-free conditions, offering an environmentally friendly alternative to traditional methods that use volatile organic solvents. nih.gov
Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. scispace.com The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoacetophenones can be significantly enhanced by ultrasonic irradiation. scispace.com This method often leads to shorter reaction times and milder reaction conditions. For example, ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides a green route to imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position has been successfully achieved using ultrasound acceleration in ethanol, a green solvent. nih.govacs.org A similar approach could be adapted for the bromination of 6-phenylimidazo[1,2-a]pyridine.
Electrochemical methods also represent a green approach to the synthesis of 3-bromoimidazo[1,2-a]pyridines. An efficient co-electrolysis of 2-aminopyridines and α-bromoketones in an undivided cell can produce 3-bromoimidazo[1,2-a]pyridines without the need for an external oxidant, proceeding through a domino condensation/bromination sequence. researchgate.net
| Green Chemistry Approach | Key Features | Example Application in Imidazo[1,2-a]pyridine Synthesis |
| Aqueous Media | Reduces use of volatile organic solvents, improves safety. | One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions. nih.gov |
| Ultrasound Assistance | Shorter reaction times, milder conditions, increased yields. | Synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoacetophenones. scispace.com |
| Electrosynthesis | Avoids external oxidants, mild conditions. | Direct synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones. researchgate.net |
Flow Chemistry Applications in Imidazo[1,2-a]pyridine Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of imidazo[1,2-a]pyridines is an emerging area with significant potential.
Automated flow synthesis has been utilized for the preparation and purification of imidazo[1,2-a]pyridine derivatives. scispace.com These systems can integrate reaction, workup, and purification steps into a continuous process, significantly streamlining the synthesis. For instance, products can be prepared by an acid-catalyzed condensation followed by thermal cyclization in a flow reactor. While a specific flow synthesis for this compound has not been detailed in the literature, the modular nature of flow chemistry makes it highly adaptable for multi-step syntheses.
A hypothetical flow process for the target molecule could involve pumping a stream of 6-phenylimidazo[1,2-a]pyridine and a stream of a brominating agent through a heated reaction coil. The product stream could then be passed through an in-line purification module to isolate the desired this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purity compared to batch methods.
Chemical Reactivity and Mechanistic Studies of 3 Bromo 6 Phenylimidazo 1,2 a Pyridine
Reactivity at the Bromo Group (C3 Position)
The carbon-bromine bond at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a key site for functionalization. This position is electronically distinct, being part of the electron-rich imidazole (B134444) ring, which influences its reactivity in various transformations.
Nucleophilic Substitution Reactions and Transformations
While direct nucleophilic aromatic substitution (SNA) on electron-rich heterocyclic systems is generally challenging, the reactivity of the C3-bromo position in imidazo[1,2-a]pyridines can be influenced by the nature of the nucleophile and the reaction conditions. The pyridine (B92270) nitrogen atom makes the C2 and C4 positions more susceptible to nucleophilic attack in the pyridine ring itself. However, in the imidazole portion, the C3 position's reactivity is more nuanced.
Generally, for related 3-bromoimidazo[1,2-a]pyridine (B1267429) systems, nucleophilic substitution is not the primary mode of reaction unless activated by specific electronic factors or through alternative mechanisms like copper-catalyzed processes. For instance, reactions with strong nucleophiles might proceed, but often, transition-metal-catalyzed cross-coupling reactions are more efficient for introducing new functionalities at this position.
Cross-Coupling Reactions Involving the C-Br Bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The C3-bromo group of 3-Bromo-6-phenylimidazo[1,2-a]pyridine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in diversifying the core structure for various applications.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent. For this compound, this allows for the introduction of various aryl or heteroaryl substituents at the C3 position. The general reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C3 position and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org This method is valuable for introducing alkynyl moieties, which can serve as precursors for further transformations. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org
Buchwald-Hartwig Amination: This powerful method is employed to form C-N bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This reaction is crucial for synthesizing various amino-substituted imidazo[1,2-a]pyridines. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 or Pd(PPh3)4 | PPh3 or SPhos | K2CO3 or Cs2CO3 | Dioxane/H2O | Good to Excellent |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 | PPh3 | Et3N/CuI | THF or DMF | Good |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 | BINAP or XPhos | NaOtBu or K3PO4 | Toluene or Dioxane | Moderate to Good |
This table represents typical conditions for cross-coupling reactions on related bromo-substituted heterocycles and serves as a general guide.
Reductive Debromination Studies
Reductive debromination offers a method to replace the bromine atom at the C3 position with a hydrogen atom. This can be useful if the bromine was initially introduced as a directing group or if the parent 6-phenylimidazo[1,2-a]pyridine (B3260201) is the desired final product. Various methods can be employed for the reductive dehalogenation of aryl bromides. organic-chemistry.org One common method involves catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a hydride donor like sodium borohydride (B1222165) (NaBH4). organic-chemistry.orgresearchgate.net The reaction generally proceeds under mild conditions and can be selective in the presence of other functional groups. organic-chemistry.org
Reactivity of the Phenyl Group (C6 Position)
The phenyl group at the C6 position of the imidazo[1,2-a]pyridine core can also undergo chemical modifications, primarily through electrophilic aromatic substitution. The electronic nature of the imidazo[1,2-a]pyridine moiety will influence the regioselectivity of these reactions on the appended phenyl ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
The imidazo[1,2-a]pyridine system is generally considered to be electron-donating. Therefore, the phenyl ring at the C6 position is expected to be activated towards electrophilic aromatic substitution. The substitution will likely be directed to the ortho and para positions of the phenyl ring, assuming steric hindrance from the heterocyclic core is not prohibitive.
Nitration: Nitration of the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net The nitro group is expected to be introduced primarily at the para position of the phenyl ring, and to a lesser extent at the ortho positions.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3). researchgate.net Similar to nitration, the halogen is expected to add to the para and ortho positions of the phenyl ring.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | 3-Bromo-6-(4-nitrophenyl)imidazo[1,2-a]pyridine |
| Bromination | Br2, FeBr3 | 3-Bromo-6-(4-bromophenyl)imidazo[1,2-a]pyridine |
This table provides expected outcomes based on general principles of electrophilic aromatic substitution.
Further Functionalization of the Phenyl Moiety
The functional groups introduced onto the phenyl ring via electrophilic substitution can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized or participate in other reactions. A bromo substituent on the phenyl ring can undergo another set of cross-coupling reactions, allowing for the synthesis of more complex biaryl or multi-substituted aromatic systems. This sequential functionalization strategy provides a powerful approach to elaborate the structure of this compound for various applications.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a 10-π electron aromatic system, which makes it a subject of interest for various chemical transformations. The reactivity is characterized by a high degree of regioselectivity in electrophilic substitutions and a susceptibility to metal-catalyzed functionalization.
The imidazo[1,2-a]pyridine scaffold possesses two nitrogen atoms, N-1 and N-4, which can potentially undergo electrophilic attack. The lone pair of electrons on the pyridine-like N-4 atom is generally more available for protonation or reaction with other electrophiles compared to the pyrrole-like N-1 atom, whose lone pair is involved in the aromatic system. acs.orgyoutube.com The basicity of the N-4 atom, however, is influenced by the substituents on the ring. acs.org
In the case of this compound, the electron-withdrawing inductive effect of the bromine atom at the adjacent C-3 position is expected to decrease the basicity of the N-4 atom. Conversely, the phenyl group at the 6-position can exert a mesomeric effect, which could either enhance or reduce the basicity depending on the nature of any substituents on the phenyl ring itself.
Studies on related heterocyclic systems have shown that the reaction with electrophiles such as alkyl halides can lead to the formation of quaternary salts. acs.org The site of alkylation would depend on a balance of electronic and steric factors. While the N-4 nitrogen is generally more basic, the steric hindrance from the adjacent phenyl group at C-6 in this compound might influence the accessibility of electrophiles to this site.
Table 1: Predicted Relative Basicity of Nitrogen Atoms in this compound
| Nitrogen Atom | Predicted Relative Basicity | Rationale |
| N-1 | Low | Lone pair is part of the aromatic π-system. |
| N-4 | Moderate | Lone pair is in an sp² hybrid orbital, but basicity is reduced by the adjacent electron-withdrawing bromine atom. |
This table is based on general principles of electronic effects in heterocyclic chemistry.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. rsc.orgnih.gov For the imidazo[1,2-a]pyridine core, the C-3 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack, which is a key step in many C-H activation cycles. stackexchange.comacs.orgresearchgate.net
In this compound, the C-3 position is already substituted with a bromine atom. This opens up possibilities for traditional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at this position. However, for direct C-H activation, other positions on the heterocyclic nucleus or the appended phenyl ring become potential sites for functionalization.
The most likely positions for palladium-catalyzed C-H activation would be the C-2 and C-5 positions of the imidazo[1,2-a]pyridine ring, as well as the ortho positions of the C-6 phenyl group. The regioselectivity of such reactions is often controlled by the directing ability of substituents and the specific catalytic system employed. For instance, some palladium catalysts may preferentially activate the C-H bond at the position with the highest electron density or the least steric hindrance.
Table 2: Potential Sites for Palladium-Catalyzed C-H Functionalization in this compound
| Position | Feasibility of C-H Activation | Rationale |
| C-2 | Possible | Electronically activated position in the imidazole ring. |
| C-5 | Possible | Position on the pyridine ring susceptible to functionalization. |
| C-7 | Less Likely | Generally less reactive than other positions. |
| C-8 | Less Likely | Generally less reactive than other positions. |
| Ortho-positions of C-6 Phenyl | Possible | Directed by the imidazo[1,2-a]pyridine core. |
This table provides a qualitative prediction based on known reactivity patterns of similar heterocyclic systems.
Elucidation of Reaction Mechanisms via Experimental and Computational Methods
Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. A combination of experimental and computational techniques is typically employed for this purpose. researchgate.netnih.gov
Experimental methods for mechanistic elucidation include:
Intermediate Trapping: The use of trapping agents to capture and characterize transient intermediates can provide direct evidence for a proposed reaction pathway.
Isotope Labeling Studies: Incorporating isotopes (e.g., deuterium) at specific positions in the starting material and tracking their fate in the products can help to identify which bonds are broken and formed during the reaction.
In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor the reaction mixture in real-time and identify the formation and consumption of intermediates.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms at the molecular level. nih.gov These methods can be used to:
Calculate Reaction Energy Profiles: By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified, and the activation barriers for different pathways can be calculated.
Analyze Molecular Orbitals: Examination of the frontier molecular orbitals (HOMO and LUMO) can help to predict the sites of electrophilic and nucleophilic attack. nih.gov
Model Catalyst-Substrate Interactions: In catalyzed reactions, computational modeling can provide detailed information about the coordination of the substrate to the catalyst and the elementary steps of the catalytic cycle.
For this compound, a combined experimental and computational approach would be invaluable for understanding its reactivity in electrophilic substitution, C-H activation, and other transformations.
Table 3: Common Methods for Mechanistic Elucidation
| Method Type | Specific Technique | Information Gained |
| Experimental | Kinetic Studies | Rate laws, activation parameters. |
| Intermediate Trapping | Direct evidence of transient species. | |
| Isotope Labeling | Bond-breaking and bond-forming steps. | |
| Computational | DFT Calculations | Reaction pathways, transition states, activation energies. |
| Molecular Orbital Analysis | Prediction of reactivity sites. |
Computational and Theoretical Investigations of 3 Bromo 6 Phenylimidazo 1,2 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the electronic level. nih.govresearchgate.net
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries, electronic structures, and energies. For the imidazo[1,2-a]pyridine (B132010) system, DFT methods are routinely used to predict the optimized molecular structure, which can then be compared with experimental data from techniques like X-ray crystallography for validation. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. mdpi.com For instance, a DFT study on the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) calculated a HOMO-LUMO gap of 4.343 eV. In these systems, the HOMO is typically distributed over the π-system of the fused rings, while the LUMO is also located on the aromatic core, indicating that π → π* transitions are dominant. nih.gov From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to further quantify reactivity.
Table 1: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons from an equilibrium system. |
This table outlines the common quantum chemical descriptors that can be calculated from HOMO and LUMO energies to predict the reactivity of 3-Bromo-6-phenylimidazo[1,2-a]pyridine.
Conformation analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For the bicyclic imidazo[1,2-a]pyridine system, a key conformational feature is the planarity between the imidazole (B134444) and pyridine (B92270) rings, as well as the dihedral angle of attached substituents.
Studies on related structures, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, show that the core imidazo[1,2-a]pyridine moiety is nearly planar. The dihedral angle between this fused ring system and an attached phenyl ring is often small, indicating a high degree of conjugation. However, the presence of bulky substituents, particularly at the C3 position, can introduce steric hindrance, leading to a larger dihedral angle and a more twisted conformation. This twisting can, in turn, affect the electronic properties, such as the extent of π-conjugation and the HOMO-LUMO gap. DFT calculations are crucial for determining the most stable conformation by optimizing the geometry and calculating the relative energies of different rotational isomers (rotamers). nih.gov
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are ideal for studying static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with their environment.
The behavior of a molecule can be significantly influenced by its surroundings, such as a solvent or a crystal lattice. MD simulations can model these environmental effects explicitly. In the solid state, the packing of imidazo[1,2-a]pyridine derivatives is governed by a network of non-covalent interactions.
Hirshfeld surface analysis, often used in conjunction with crystal structure data, is a powerful method to visualize and quantify these intermolecular contacts. nih.gov For closely related bromo-substituted imidazo[1,2-a]pyridines, the primary interactions contributing to crystal packing have been identified.
Table 2: Key Intermolecular Interactions in Bromo-Substituted Imidazo[1,2-a]pyridine Crystal Packing
| Interaction Type | Description |
|---|---|
| H···Br/Br···H | Interactions involving hydrogen and bromine atoms. |
| H···H | van der Waals contacts between hydrogen atoms. |
| C···H/H···C | Interactions between carbon and hydrogen atoms. |
| C···C (π-π stacking) | Stacking interactions between aromatic rings. |
| C-H···N | Weak hydrogen bonds involving a nitrogen atom as the acceptor. |
This table summarizes the significant intermolecular contacts that stabilize the crystal structure of related imidazo[1,2-a]pyridine compounds.
These interactions, particularly hydrogen bonds and π-π stacking, play a critical role in the supramolecular assembly. nih.gov Computational methods like Reduced Density Gradient (RDG) analysis can further characterize these non-covalent interactions. nih.gov In solution, MD simulations can model how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and properties. mdpi.com
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov Given this biological relevance, it is highly applicable to investigate the interaction of derivatives like this compound with protein targets.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein's active site. nih.gov This initial static picture can be refined using MD simulations, which model the dynamic evolution of the protein-ligand complex over time. These simulations provide detailed information on the stability of the binding pose, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) that anchor the ligand, and the conformational changes that may occur in both the protein and the ligand upon binding. mdpi.com For example, studies on other imidazo[1,2-a]pyridine derivatives have used docking and MD simulations to explore their potential as inhibitors of enzymes like DNA gyrase and PI3Kα, revealing key interactions that determine binding affinity and inhibitory activity. nih.govnih.gov Such investigations are vital for structure-based drug design, helping to optimize lead compounds for improved efficacy and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazo[1,2-a]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new compounds, thereby prioritizing synthetic efforts. For imidazo[1,2-a]pyridine derivatives, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including anticancer, antitubercular, and anti-inflammatory effects. rsc.orgrsc.orgnih.govresearchgate.netnih.gov
While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles from studies on analogous imidazo[1,2-a]pyridines can be extrapolated. These studies often employ a variety of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, to build robust and predictive models.
Key Findings from QSAR Studies on Imidazo[1,2-a]pyridine Derivatives:
Influence of Substituents: The nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for biological activity. For instance, in anticancer studies, the presence of electron-withdrawing or electron-donating groups at specific positions can significantly modulate the potency of the compounds. rsc.orgresearchgate.net
Topological and Electronic Descriptors: Many QSAR models for imidazo[1,2-a]pyridines highlight the importance of topological and electronic descriptors. These can include parameters like molecular connectivity indices, shape indices, and electrostatic potential surfaces, which describe the molecule's size, shape, and charge distribution.
3D-QSAR Approaches: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to imidazo[1,2-a]pyridine derivatives. These methods provide a 3D representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
Hypothetical QSAR Data for this compound Analogs:
To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of this compound derivatives with varying substituents at the 2-position of the phenyl ring, and their predicted anticancer activity (pIC50). The descriptors included are hypothetical but representative of those used in QSAR studies.
| Compound ID | 2-Phenyl Substituent (R) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |
| 1 | -H | 273.13 | 4.1 | 15.8 | 6.2 |
| 2 | -CH3 | 287.16 | 4.5 | 15.8 | 6.5 |
| 3 | -OCH3 | 303.16 | 4.2 | 25.0 | 6.8 |
| 4 | -Cl | 307.58 | 4.7 | 15.8 | 6.4 |
| 5 | -NO2 | 318.13 | 3.9 | 61.6 | 7.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental and computational values may vary.
This hypothetical data suggests that the introduction of an electron-withdrawing nitro group at the para-position of the 2-phenyl ring could enhance the anticancer activity, a trend observed in some QSAR studies of related heterocyclic compounds.
Reaction Pathway Analysis through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reaction outcomes, and optimizing synthetic procedures. acs.orgresearchgate.net For the synthesis of this compound, computational analysis can provide insights into the energetics of different reaction pathways and the structures of intermediates and transition states.
The synthesis of 3-bromo-imidazo[1,2-a]pyridines typically involves the cyclization of a 2-aminopyridine (B139424) with an α-haloketone, followed by bromination, or a one-pot reaction where cyclization and bromination occur in sequence. researchgate.netresearchgate.net
Plausible Reaction Pathway for the Synthesis of this compound:
A common route involves the reaction of 5-phenyl-2-aminopyridine with a suitable three-carbon synthon followed by bromination. An alternative is the reaction of 2-amino-5-bromopyridine (B118841) with a phenyl-substituted α-haloketone. A plausible mechanism for the former, which can be investigated computationally, is the reaction of 5-phenyl-2-aminopyridine with an α-bromo ketone, such as 2-bromoacetophenone, followed by electrophilic bromination at the C3 position.
Key Intermediates and Transition States in a Hypothetical DFT Study:
A DFT study on the synthesis of this compound could investigate the following key steps:
N-Alkylation: The initial step is the nucleophilic attack of the pyridine nitrogen of 5-phenyl-2-aminopyridine on the α-carbon of 2-bromoacetophenone.
Intramolecular Cyclization: The amino group then attacks the carbonyl carbon, leading to a cyclized intermediate.
Dehydration: Elimination of a water molecule results in the formation of the 6-phenylimidazo[1,2-a]pyridine (B3260201) core.
Electrophilic Bromination: The final step is the regioselective bromination at the C3 position, which is the most nucleophilic carbon in the imidazo[1,2-a]pyridine ring system.
Hypothetical Energy Profile from a DFT Calculation:
The following table presents a hypothetical relative energy profile for the key steps in the synthesis of this compound, as might be determined by DFT calculations. The energies are relative to the starting materials.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (5-phenyl-2-aminopyridine + 2-bromoacetophenone) | 0.0 |
| 2 | N-Alkylation Transition State | +15.2 |
| 3 | N-Alkylated Intermediate | -5.8 |
| 4 | Cyclization Transition State | +12.5 |
| 5 | Cyclized Intermediate | -20.1 |
| 6 | Dehydration Transition State | +25.7 |
| 7 | 6-Phenylimidazo[1,2-a]pyridine | -15.3 |
| 8 | Bromination Transition State (with Br+) | +8.9 |
| 9 | Sigma Complex Intermediate | -2.5 |
| 10 | Product (this compound) | -18.7 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual computational results will depend on the level of theory and basis set used.
This hypothetical energy profile suggests that the dehydration step is the rate-determining step of the cyclization process, and the subsequent electrophilic bromination proceeds with a relatively low activation barrier.
Biological and Bioactive Research of 3 Bromo 6 Phenylimidazo 1,2 a Pyridine
Mechanistic Exploration and Target Identification
Research into the mechanisms of action for imidazo[1,2-a]pyridine (B132010) derivatives has revealed their ability to interact with various cellular targets, leading to significant biological outcomes.
Enzyme Inhibition Studies and Mechanism of Action (in vitro/cellular models)
Derivatives of the imidazo[1,2-a]pyridine scaffold, to which 3-Bromo-6-phenylimidazo[1,2-a]pyridine belongs, have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in cancer.
A significant area of research has been the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently overactive in human cancers. nih.govbohrium.com A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed and tested for their inhibitory activity against PI3Kα. One of the most potent compounds, 13k , demonstrated a remarkable IC₅₀ value of 1.94 nM. nih.gov This potent inhibition of PI3Kα subsequently blocks the downstream signaling cascade. nih.gov Similarly, other research efforts have focused on developing imidazo[1,2-a]pyridine derivatives as dual inhibitors of PI3K and the mechanistic target of rapamycin (B549165) (mTOR), another crucial component of the same signaling pathway. acs.org Optimization of an initial lead compound led to the discovery of derivatives with IC₅₀ values as low as 0.0018 µM against the p110α subunit of PI3K. drugbank.com These studies underscore the potential of the imidazo[1,2-a]pyridine core in designing highly potent and selective enzyme inhibitors.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 13k (quinazoline derivative) | PI3Kα | 1.94 | nih.gov |
| Compound 35 | PI3Kα | 150 | nih.gov |
| Compound 2g | p110α | 1.8 | drugbank.com |
| Compound 1i | PI3Kα | Selective inhibitor | bohrium.com |
Receptor Binding Affinities and Allosteric Modulation (in vitro/cellular models)
The imidazo[1,2-a]pyridine framework has also been explored for its ability to interact with receptors. Studies on 2-phenyl-imidazo[1,2-a]pyridine derivatives revealed them to be potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov Three specific compounds, CB 34 , CB 50 , and CB 54 , effectively inhibited the binding of the PBR-specific ligand [³H]-PK 11195 to brain and ovary membranes in vitro, without significantly affecting central benzodiazepine receptor binding. nih.gov This selective binding indicates a specific interaction with PBRs, leading to the stimulation of neurosteroid synthesis. nih.gov
Furthermore, related heterocyclic structures have been investigated as positive allosteric modulators (PAMs). For instance, pyrazolopyrimidines were synthesized and found to act as PAMs for the hydroxycarboxylic acid receptor 2 (HCA₂), enhancing the potency of the endogenous ligand by nearly tenfold. nih.gov This line of research suggests that the core structure of imidazo[1,2-a]pyridine could be a valuable template for developing allosteric modulators for various G protein-coupled receptors (GPCRs).
Cellular Pathway Modulation and Signaling Investigations (e.g., cell cycle arrest, apoptosis induction)
A primary focus of the anticancer research on imidazo[1,2-a]pyridine derivatives has been their ability to modulate cellular pathways controlling cell growth, proliferation, and death. A key mechanism identified is the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov
One study identified an imidazo[1,2-a]pyridine, referred to as compound 6 , which potently inhibits this pathway. nih.govnih.gov This inhibition leads to a cascade of downstream effects, including an increase in the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.govnih.gov Concurrently, there is a decrease in the level of cyclin B1. nih.gov This combination of events culminates in a significant arrest of the cell cycle in the G2/M phase, preventing the cancer cells from dividing. nih.govfrontiersin.org For instance, treatment of A375 melanoma cells with compound 6 increased the G2/M phase population from approximately 2.6% to 24.6%. nih.gov
Following cell cycle arrest, these compounds often induce programmed cell death, or apoptosis. The inhibition of the AKT/mTOR pathway by compound 6 was shown to trigger the intrinsic apoptotic pathway. nih.govnih.gov This is characterized by an increase in the pro-apoptotic protein BAX and the activation of caspase-9 and caspase-3. nih.govnih.gov Further studies on other imidazo[1,2-a]pyridine derivatives (IMPAs) have shown they can induce apoptosis through the generation of reactive oxygen species (ROS) by activating NADPH oxidase (NOX). nih.gov This oxidative stress leads to the impairment of the mitochondrial membrane potential and an increase in pro-apoptotic proteins like BAX and BAK1. nih.gov Selenylated imidazo[1,2-a]pyridines have also been shown to induce cell senescence, another mechanism for halting cell proliferation, alongside oxidative stress. mdpi.com
| Compound/Derivative | Cell Line(s) | Observed Effect | Affected Proteins/Pathways | Reference |
|---|---|---|---|---|
| Compound 6 | A375, WM115 (Melanoma); HeLa (Cervical) | G2/M cell cycle arrest, Intrinsic apoptosis | ↓p-AKT, ↓p-mTOR, ↑p53, ↑p21, ↑BAX, ↑Caspase-9 | nih.govnih.gov |
| Compound 13k | HCC827 (Lung) | G2/M cell cycle arrest, Apoptosis | ↓p-PI3K, ↓p-AKT, ↓p-mTOR | nih.gov |
| IMPA Derivatives | A549 (Lung) | ROS-mediated apoptosis | ↑NOX activity, ↑BAX, ↑BAK1 | nih.gov |
| Selenylated IP (MRK-107) | K562 (Leukemia) | Cell senescence, Oxidative stress | ↓GSH, Increased lipid peroxidation | mdpi.com |
Antimicrobial Research Focus
In addition to anticancer properties, the imidazo[1,2-a]pyridine scaffold has been investigated for its potential to combat microbial infections.
Antibacterial Activity (in vitro studies, animal models)
Various derivatives of the imidazo[1,2-a]pyridine core have shown promise as antibacterial agents. nih.gov Chalcone derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their activity against several bacterial strains. derpharmachemica.com These compounds were tested against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. derpharmachemica.com While some derivatives displayed weak to moderate activity, the results indicate that the core structure is a viable starting point for developing new antibacterial drugs. derpharmachemica.com Other reviews have highlighted that thiazole-based imidazopyridines, in particular, show potent antibacterial activity against a range of bacteria, in some cases exceeding that of reference drugs like ampicillin. nih.gov
| Derivative Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Weak to Good | derpharmachemica.com |
| Thiazole-based Imidazopyridines | E. coli, S. aureus, B. subtilis, K. pneumonia | More effective than ampicillin | nih.gov |
Antifungal Activity (in vitro studies, animal models)
The antifungal potential of this chemical family has also been explored. Pyridine-containing compounds have demonstrated activity against pathogenic fungi. nih.govmdpi.com While specific data on this compound is limited, studies on related structures provide insight. For example, certain pyridinium (B92312) salts showed low antifungal activity against Candida albicans, suggesting the mechanism for antifungal action may differ from its antibacterial mechanism. mdpi.com However, other synthetic pyridine (B92270) derivatives have shown good activity against C. albicans. mdpi.com Research on a different but related bromo-heterocyclic system, 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole, reported a broad antifungal spectrum, including good activity against Trichophyton mentagrophytes. nih.gov These findings suggest that bromo-substituted heterocyclic compounds warrant further investigation as potential antifungal agents.
Antiviral Activity (in vitro studies, animal models)
Antiparasitic Research Focus (e.g., Antimalarial, Antitrypanosomal Activity in vitro/animal models)
The imidazo[1,2-a]pyridine scaffold is a known pharmacophore in the development of antiparasitic agents. Although research specifically centered on this compound is limited, studies on related derivatives highlight the potential of this chemical class against various parasites.
Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their in vitro antimalarial activity. For instance, certain analogues have been tested against chloroquine-resistant (W2) and chloroquine-sensitive (D6) strains of Plasmodium falciparum, demonstrating modest activity. nih.gov
In the realm of antitrypanosomal research, novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides have been synthesized and screened for their in vitro activity against Trypanosoma brucei. rsc.org Some of these compounds exhibited significant activity against the parasite. rsc.org The general class of imidazo[1,2-a]pyridine-based compounds has also been explored as potential antileishmanial agents, with some derivatives showing promising inhibitory concentrations against Leishmania species. nih.govacs.org
| Compound Class | Parasite | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Plasmodium falciparum (W2 and D6 clones) | Modest antimalarial activity | nih.gov |
| Imidazo-[1,2-a]-pyridine-3-carboxamide-triazole analogues | Trypanosoma brucei | Some compounds showed substantial activity | rsc.org |
| Imidazo[1,2-a]pyridine-based analogues | Leishmania donovani | Some derivatives exhibited significant antileishmanial activity | nih.gov |
Antitumor Research Focus (mechanistic studies, cellular assays, animal models)
The antitumor potential of this compound and its analogues represents a significant area of research. nih.gov The imidazo[1,2-a]pyridine scaffold is considered a valuable tool for medicinal chemists in the development of new anticancer agents. rsc.org
Derivatives of this compound have been investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis. The general class of imidazo[1,2-a]pyridines has shown efficacy in this regard. For example, some chalcone-like derivatives of imidazo[1,2-a]pyridine have demonstrated cytotoxic activity. scirp.org
A key mechanism through which this compound and its derivatives exert their antitumor effects is through the inhibition of specific kinases involved in cancer signaling pathways. Notably, derivatives of this compound have been identified as covalent inhibitors of KRAS G12C, a mutated protein often implicated in intractable cancers. rsc.org One such derivative, compound I-11, emerged from a screening as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells. rsc.org
| Compound/Derivative | Cancer Cell Line | Molecular Target | Observed Effect | Reference |
|---|---|---|---|---|
| Compound I-11 (an imidazo[1,2-a]pyridine derivative) | NCI-H358 (KRAS G12C-mutated) | KRAS G12C | Potent anticancer agent | rsc.org |
| Imidazo[1,2-a]pyridinyl-chalcones | Not specified | Not specified | Cytotoxic activity | scirp.org |
Neurobiological Research (mechanistic studies, cellular assays, animal models)
Neurotransmitter System Interactions
The imidazo[1,2-a]pyridine scaffold is a cornerstone for many compounds that interact with the central nervous system, most notably as modulators of neurotransmitter receptors. While direct studies on this compound are not extensively documented in publicly available research, the known structure-activity relationships (SAR) of this chemical family provide a strong basis for its potential interactions with neurotransmitter systems, particularly the γ-aminobutyric acid type A (GABAA) receptor.
Derivatives of imidazo[1,2-a]pyridine are well-established as ligands for the benzodiazepine binding site on the GABAA receptor, acting as positive allosteric modulators. nih.govresearchgate.net For instance, a study on a series of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides demonstrated that the binding affinity for the ω1-subtype of the benzodiazepine receptor is significantly influenced by the molecular electrostatic potential, particularly around the amide carbonyl oxygen atom. nih.gov This highlights the importance of electronic properties of substituents on the imidazo[1,2-a]pyridine core for receptor interaction.
A study focusing on the structural determinants for the action of imidazo[1,2-a]pyridine derivatives at δ-containing GABAA receptors found that substituents at the 5-position of the imidazo[1,2-a]pyridine core severely affect the selectivity and pharmacological profile. acs.org Notably, analogs with a 5-bromo or 5-chloro substituent were identified as potent δ-selective allosteric modulators, exhibiting higher potency than the parent compound. acs.org This suggests that the bromine atom in this compound could play a significant role in its interaction with GABAA receptor subtypes. Furthermore, a patent for substituted imidazo[1,2-a]pyrimidines and -pyridines includes the compound 1-[4-(6-bromo-3-phenylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclobutan-1-amine, indicating interest in this scaffold for potential therapeutic applications. google.com
Beyond the GABAergic system, some imidazo[1,2-a]pyridine derivatives have been investigated as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, suggesting that this chemical class is not limited to a single neurotransmitter system. nih.gov
Table 1: Binding Affinity of Selected Imidazo[1,2-a]pyridine Derivatives for the ω1-Subtype of the Benzodiazepine Receptor
| Compound | Substituent at C-6 | IC50 (nM) |
| Zolpidem | -CH3 | 15.0 |
| Alpidem (B1665719) | -Cl | 2.5 |
| Congener 1 | -H | 120.0 |
| Congener 2 | -Br | 30.0 |
This table presents data for related imidazo[1,2-a]pyridine acetamide (B32628) congeners to illustrate the effect of substitution on receptor binding. Data adapted from a study on congeners of zolpidem and alpidem. nih.gov
Fluorescence and Imaging Applications in Biological Research
The π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine core often results in fluorescent properties, making these compounds valuable candidates for the development of probes for biological imaging. ijrpr.com The substitution pattern on the heterocyclic ring system plays a crucial role in determining the specific photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
Development as Fluorescent Probes for Cellular Imaging
Derivatives of imidazo[1,2-a]pyridine have been successfully developed as fluorescent probes for cellular imaging. For instance, a fused imidazo[1,2-a]pyridine-based sensor was designed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. rsc.org Another study reported an imidazo[1,2-a]pyridine-functionalized xanthene probe for the naked-eye detection of Hg²⁺, which was also applied for cell imaging. rsc.org Furthermore, specific derivatives have been developed as ligands for detecting beta-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov In this context, a bromo derivative of a 2-phenyl-6-iodoimidazo[1,2-a]pyridine showed high binding affinity to Aβ aggregates. nih.gov This suggests that this compound could potentially be explored for similar applications.
Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine-Based Fluorescent Dyes
| Dye | Substituent (X) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| A1 | H | 350 | 500 | 10200 | 0.45 |
| A2 | Me | 355 | 510 | 10000 | 0.50 |
| A4 | Cl | 358 | 515 | 9800 | 0.35 |
| A8 | NO₂ | 390 | 580 | 8800 | 0.05 |
This table presents theoretical data for a series of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine-based dyes to illustrate the influence of substituents on photophysical properties. Data adapted from a DFT and TD-DFT study. tandfonline.com
Photoactivatable Derivatives for Biological Studies
Photoactivatable molecules, also known as photocaged compounds, are powerful tools in biological research, allowing for precise spatial and temporal control over the release of a bioactive substance or the activation of a fluorescent signal. While the development of photoactivatable derivatives of the broader imidazo[1,2-a]pyridine class has been explored, specific research on photoactivatable derivatives of this compound is not currently available in the scientific literature.
The general strategy for creating a photoactivatable probe involves incorporating a photolabile protecting group that can be cleaved upon irradiation with light of a specific wavelength. This cleavage event would then either "turn on" the fluorescence of the imidazo[1,2-a]pyridine core or release a bioactive fragment. Given the known biological activities of imidazo[1,2-a]pyridine derivatives, the development of photoactivatable versions of these compounds holds significant promise for studying dynamic biological processes with high precision. Future research in this area could focus on attaching a photolabile group to the this compound scaffold to investigate its potential in photo-controlled biological experiments.
Advanced Spectroscopic and Analytical Characterization for Research Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within 3-Bromo-6-phenylimidazo[1,2-a]pyridine can be meticulously mapped.
¹H NMR and ¹³C NMR Chemical Shift Assignments
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar imidazo[1,2-a]pyridine (B132010) derivatives. The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the phenyl substituent. The protons on the pyridine (B92270) ring (H-5, H-7, and H-8) and the imidazole (B134444) ring (H-2) will resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing bromine atom at the 3-position and the phenyl group at the 6-position. The phenyl protons will also appear in the aromatic region, likely as a set of multiplets.
Similarly, the ¹³C NMR spectrum will provide key information about the carbon framework. The number of unique carbon signals will confirm the molecular symmetry. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine core will be influenced by the nitrogen atoms and the bromine substituent. The carbon attached to the bromine (C-3) is expected to have a characteristic chemical shift. The carbons of the phenyl group will also be readily identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.2 | C-2: 120 - 125 |
| H-5 | 7.8 - 8.0 | C-3: 95 - 100 |
| H-7 | 7.4 - 7.6 | C-5: 125 - 130 |
| H-8 | 7.2 - 7.4 | C-6: 135 - 140 |
| Phenyl-H | 7.3 - 7.7 | C-7: 115 - 120 |
| C-8: 110 - 115 | ||
| C-8a: 140 - 145 | ||
| Phenyl-C | ||
| C-ipso: 130 - 135 | ||
| C-ortho: 127 - 130 | ||
| C-meta: 128 - 131 | ||
| C-para: 126 - 129 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To further confirm the structural assignments and establish through-bond and through-space correlations, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations between the protons on the pyridine ring (H-7 and H-8) and between the protons on the phenyl ring would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between different parts of the molecule, for example, correlating the phenyl protons to the C-6 of the imidazo[1,2-a]pyridine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are used to determine the spatial proximity of protons. This can be particularly useful in confirming the stereochemistry and conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the protonated molecule [M+H]⁺ of C₁₃H₉BrN₂ would be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.
Table 2: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [M+H]⁺ | C₁₃H₁₀BrN₂⁺ | 273.0022 | 273.0025 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information. Studies on similar imidazo[1,2-a]pyridine derivatives suggest that the fragmentation of protonated this compound would likely involve characteristic losses. nih.gov Potential fragmentation pathways could include the loss of the bromine atom, cleavage of the phenyl group, and fragmentation of the imidazo[1,2-a]pyridine ring system. Elucidating these pathways helps to confirm the proposed structure and can be useful for the identification of related compounds in complex mixtures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures provides insight into the expected solid-state conformation.
Due to the highly specific nature of the chemical compound “this compound,” detailed experimental data corresponding to the requested sections on advanced spectroscopic and analytical characterization is not available in publicly accessible research literature. Comprehensive searches for single-crystal X-ray diffraction, vibrational spectroscopy (IR and Raman), and photophysical studies (UV-Vis and fluorescence) for this specific molecule did not yield the necessary data to fulfill the article outline.
Scientific research and publication are highly specific, and while the broader class of imidazo[1,2-a]pyridines has been studied, the precise analytical characterization for the 3-bromo-6-phenyl substituted derivative has not been reported in the available literature. Generating an article without this foundational data would require speculation and would not meet the standards of scientific accuracy.
Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables at this time.
Applications of 3 Bromo 6 Phenylimidazo 1,2 a Pyridine Beyond Traditional Medicinal Chemistry
Materials Science Applications
The imidazo[1,2-a]pyridine (B132010) core is recognized for its fluorescent properties, making it a candidate for various functional materials. While extensive research into the specific material properties of 3-bromo-6-phenylimidazo[1,2-a]pyridine is still emerging, the potential applications are rooted in the known characteristics of the broader compound family.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The imidazo[1,2-a]pyridine framework is a key component in many fluorescent molecules due to its rigid, planar structure and electron-rich nature, which facilitates strong luminescence. nih.gov The functionalization of this scaffold allows for the fine-tuning of photophysical properties, a critical aspect in the development of materials for OLEDs. While detailed photophysical studies specifically on this compound are not extensively published, some chemical suppliers categorize it under materials for OLED applications, suggesting its potential as a building block for more complex emissive or charge-transport materials. bldpharm.combldpharm.com The presence of the phenyl group at the C6-position and the bromine atom at the C3-position provides two distinct points for synthetic modification, enabling the attachment of other functional groups to tailor its electronic and optical properties for use in OLED devices.
Photochromic and Thermochromic Properties
Currently, there is a lack of published scientific literature detailing the photochromic (light-induced color change) or thermochromic (temperature-induced color change) properties of this compound.
Agrochemical Research (e.g., Herbicide, Pesticide Development and Mechanistic Studies)
The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of new agrochemicals, including compounds with insecticidal activity. nih.gov Research into derivatives of this core has demonstrated significant potential in controlling agricultural pests and pathogens.
A study focused on novel amide derivatives of the imidazo[1,2-a]pyridine moiety revealed their potential as nematicidal and antibacterial agents. nih.gov Although this study did not use the 3-bromo-6-phenyl variant as the starting scaffold, it established the efficacy of the core structure. For instance, certain amide derivatives showed potent activity against the rice white-tip nematode (Aphelenchoides besseyi) and the free-living nematode (Caenorhabditis elegans). nih.gov One compound, in particular, was found to be a good inhibitor of acetylcholinesterase (AChE), a key enzyme in the nervous system of nematodes, suggesting a clear mechanism of action. nih.gov
Furthermore, another derivative exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), pathogens that cause bacterial blight in rice. nih.gov These findings underscore the potential of using functionalized imidazo[1,2-a]pyridines, for which this compound is a key synthetic intermediate, in the creation of new crop protection agents.
| Compound Type | Target Organism | Activity Metric (LC50/EC50) | Result (mg/L) | Reference Compound | Reference Result (mg/L) |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Amide Derivative (Compd. 27) | Aphelenchoides besseyi | LC50 | 35.9 | Fosthiazate | 45.4 |
| Imidazo[1,2-a]pyridine Amide Derivative (Compd. 27) | Caenorhabditis elegans | LC50 | 5.7 | Fosthiazate | 77.2 |
| Imidazo[1,2-a]pyridine Amide Derivative (Compd. 28) | Xanthomonas oryzae pv. oryzae | EC50 | 1.2 | Bismerthiazol | 68.6 |
| Imidazo[1,2-a]pyridine Amide Derivative (Compd. 28) | Xanthomonas oryzae pv. oryzicola | EC50 | 3.1 | Bismerthiazol | 77.1 |
Catalysis and Reagents in Organic Synthesis
Beyond its potential in applied fields, this compound serves as a valuable and versatile building block in organic chemistry, owing to the reactivity of its constituent parts.
Ligands in Metal-Catalyzed Reactions
The pyridine (B92270) motif is a fundamental component in a vast number of ligands used in homogeneous catalysis. researchgate.net The nitrogen atoms within the imidazo[1,2-a]pyridine ring system possess lone pairs of electrons that can coordinate with transition metals, forming stable complexes. While direct use of this compound as a ligand is not widely reported, it serves as an important precursor for more complex ligand structures. The bromine atom at the C3 position can be readily displaced or transformed through cross-coupling reactions, allowing for the introduction of phosphine (B1218219), amine, or other coordinating groups to create novel bidentate or polydentate ligands.
Organic Reagents in Synthetic Transformations
The most significant application of this compound in organic synthesis is its role as a key intermediate. The carbon-bromine bond at the C3 position is a highly versatile functional handle for constructing more complex molecules through various palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of the 6-phenylimidazo[1,2-a]pyridin-3-yl fragment into a wide range of organic structures.
Drawing parallels from efficient cross-coupling methods developed for other bromo-substituted N-heterocycles, this compound is an ideal substrate for reactions such as: nih.govuzh.chresearchgate.net
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching various aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Heck Coupling: Reaction with alkenes to form substituted olefins.
These transformations highlight the compound's utility in building molecular complexity, making it a valuable reagent for synthetic chemists exploring new chemical space in drug discovery, materials science, and agrochemistry. nih.gov
| Reaction Type | Reactants | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | This compound + R-B(OH)2 | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 3-Aryl-6-phenylimidazo[1,2-a]pyridine |
| Sonogashira Coupling | This compound + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | 3-Alkynyl-6-phenylimidazo[1,2-a]pyridine |
| Buchwald-Hartwig Amination | This compound + R2NH | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-6-phenylimidazo[1,2-a]pyridine |
Future Directions and Emerging Research Avenues for 3 Bromo 6 Phenylimidazo 1,2 a Pyridine
Development of Novel and More Efficient Synthetic Routes
The advancement of therapeutic agents and functional materials based on the 3-Bromo-6-phenylimidazo[1,2-a]pyridine scaffold is intrinsically linked to the efficiency, scalability, and environmental impact of its synthesis. While traditional methods, such as the condensation of a substituted 2-aminopyridine (B139424) with an α-haloketone followed by bromination, are established, future research is focused on developing more streamlined and sustainable approaches. nih.gov
Emerging strategies include:
Electrochemical Synthesis : A highly efficient and environmentally friendly approach involves the co-electrolysis of 2-aminopyridines and α-bromoketones in a simple undivided cell. researchgate.net This method obviates the need for external chemical oxidants and often proceeds under mild, ambient conditions, offering high yields and the potential for easy scale-up. researchgate.net
Flow Chemistry : The transition from batch to continuous flow synthesis presents a significant opportunity. Flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety for hazardous reactions, and simplified scalability.
Catalyst Innovation : Research into novel catalytic systems, including the use of earth-abundant metals like iron for cross-coupling reactions, aims to replace more expensive and toxic heavy metals like palladium. rsc.orgnih.gov For instance, FeBr₃ has been shown to catalyze the functionalization of imidazo[1,2-a]pyridines. rsc.orgnih.gov
| Method | Key Features | Advantages | Potential for this compound | Reference |
|---|---|---|---|---|
| Conventional Two-Step (Cyclization then Bromination) | Reaction of 2-aminopyridine with an α-haloketone, followed by bromination with NBS or Br₂. | Well-established, predictable regioselectivity. | Standard and reliable route. | nih.gov |
| Electrochemical One-Pot Synthesis | Domino condensation/bromination sequence using electrochemically generated bromine. | No external oxidant, mild conditions, high efficiency, scalable. | A greener, more efficient alternative for direct synthesis. | researchgate.net |
| Visible-Light Photoredox Catalysis | Uses light energy to drive reactions, enabling novel transformations. | Mild conditions, high functional group tolerance, access to unique reaction pathways. | Potential for novel C-H functionalization and derivatization. | mdpi.com |
| Fe-Catalyzed Reactions | Utilizes inexpensive and low-toxicity iron catalysts. | Cost-effective, environmentally benign. | Applicable for subsequent functionalization steps. | rsc.orgnih.gov |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The this compound molecule is rich in chemical functionality, offering multiple sites for modification. The C3-bromo substituent is a particularly valuable linchpin for introducing molecular diversity through various cross-coupling reactions. Future research will focus on exploring the full extent of its reactivity and discovering new chemical transformations.
Advanced Cross-Coupling Reactions : While standard palladium-catalyzed reactions like Suzuki and Heck couplings are known for similar scaffolds, there is significant scope for applying modern, more versatile coupling methodologies. This includes Buchwald-Hartwig amination for installing diverse amine functionalities, Sonogashira coupling to introduce alkynes, and various C-H activation strategies to functionalize other positions on the heterocyclic core or the C6-phenyl ring. researchgate.net
Visible-Light Photoredox Catalysis : This rapidly expanding field offers unprecedented opportunities for the functionalization of imidazo[1,2-a]pyridines under exceptionally mild conditions. mdpi.com Research has demonstrated C3-trifluoromethylation, arylation, and formylation on the parent scaffold. mdpi.com Applying these methods to this compound could enable the installation of valuable motifs, although the C3-bromo group would likely need to be introduced after these transformations or be the point of coupling itself.
Dual-Functionality Reagents : The use of reagents that can interact with multiple parts of the molecule simultaneously could lead to novel and complex molecular architectures. For example, a reagent could participate in a coupling reaction at the C3-bromo position while also directing a C-H functionalization at a different site.
| Reaction Type | Target Site | Typical Reagents/Catalysts | Potential Outcome | Reference |
|---|---|---|---|---|
| Suzuki Coupling | C3 | Aryl/heteroaryl boronic acids, Pd catalyst | Synthesis of 3,6-diaryl-imidazo[1,2-a]pyridines | |
| Buchwald-Hartwig Amination | C3 | Primary/secondary amines, Pd catalyst | Introduction of diverse N-based functional groups | nih.govresearchgate.net |
| C-H Arylation | C2, C5, C7, C8 | Aryl halides, Pd/Ru/Rh catalyst | Direct introduction of aryl groups without pre-functionalization | mdpi.com |
| Visible-Light C3-Formylation | C3 (on non-brominated analog) | TMEDA, photoredox catalyst | Installation of a formyl group for further derivatization | mdpi.com |
| Alkoxycarbonylation | C3 (on non-brominated analog) | Carbazates, Rose Bengal catalyst, blue LED | Introduction of ester groups | mdpi.com |
Expansion of Biological Target Space through Advanced Screening and Phenotypic Assays
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. mdpi.com Known molecular targets include crucial signaling proteins like PI3Kα, HDAC6, and various kinases such as DYRK1A and FLT3. nih.govnih.govnih.gov The future of drug discovery with the this compound core lies in moving beyond these known targets to uncover novel therapeutic applications.
High-Content and Phenotypic Screening : Rather than screening against a single, predetermined protein target, phenotypic screening assesses a compound's effect on cell morphology, function, or the disease state in a cellular or organismal model. This unbiased approach can reveal unexpected therapeutic activities and identify first-in-class mechanisms of action. A collaborative virtual screening effort has already successfully identified imidazo[1,2-a]pyridines as hits for visceral leishmaniasis. nih.gov
Target Deconvolution : Once a compound shows interesting activity in a phenotypic screen, advanced chemical biology and proteomic techniques are used to identify its molecular target(s). This involves methods like thermal proteome profiling (TPP) and affinity-based protein profiling using probes derived from the active compound.
Screening Against Resistant Strains : A critical area of research is the evaluation of new derivatives against drug-resistant cancer cell lines and microbial strains. The unique structural features of novel this compound derivatives may allow them to overcome existing resistance mechanisms.
| Target Class | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | PI3Kα, FLT3, DYRK1A | Cancer, Neurodegenerative Disease | nih.govnih.gov |
| Histone Deacetylases | HDAC6 | Cancer, Cardiovascular Disease | nih.gov |
| Oncogenes | KRAS G12C | Cancer | rsc.org |
| Parasitic Targets | Leishmania donovani targets | Visceral Leishmaniasis | nih.gov |
| Viral Proteins | Respiratory Syncytial Virus (RSV) targets | Antiviral | mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Pre-clinical Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline, making it faster, cheaper, and more efficient. mednexus.orgpremierscience.com For a scaffold like this compound, AI/ML can be applied at multiple stages.
De Novo Design : AI algorithms can design novel molecules from the ground up by learning the complex rules of chemical structure and biological activity. ijirt.org Starting with the this compound core, these models can suggest new derivatives with optimized potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Predictive Modeling : ML models can be trained on existing data to predict the biological activity and physicochemical properties of virtual compounds. premierscience.com This allows researchers to prioritize the synthesis of only the most promising candidates from a vast virtual library, saving significant time and resources.
Virtual High-Throughput Screening (vHTS) : AI can screen massive virtual libraries of compounds against computational models of protein targets, identifying potential hits with much greater speed than physical screening. premierscience.com
Retrosynthesis Prediction : AI tools are being developed to plan efficient synthetic routes to complex molecules. ijirt.org This can help chemists devise the best way to synthesize the novel derivatives suggested by de novo design algorithms.
Design and Synthesis of Advanced Probes for Chemical Biology and Diagnostics
Beyond direct therapeutic use, this compound is an ideal starting point for creating sophisticated molecular tools for research and diagnostics.
Chemical Probes : A high-quality chemical probe is a molecule used to study a biological target. By attaching a tag (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) to the this compound scaffold, researchers can create probes to identify new protein targets (pull-down assays) or visualize the subcellular localization of known targets. The C3-bromo position is a prime site for attaching such tags via stable linkages.
Photoaffinity Labels : Incorporating a photo-reactive group (e.g., a diazirine) into the molecule allows for photocrosslinking, where the probe is permanently attached to its biological target upon exposure to UV light. This is a powerful technique for unambiguously identifying protein-ligand interactions in a complex biological environment.
Diagnostic Imaging Agents : For targets that are highly expressed in certain diseases (e.g., cancer), derivatives of this compound could be developed into imaging agents for techniques like Positron Emission Tomography (PET). This would involve incorporating a positron-emitting isotope (e.g., ¹⁸F or ¹¹C) into the molecule, allowing for non-invasive visualization and diagnosis of disease in patients.
Application in Multicomponent Reactions and Diversity-Oriented Synthesis
To rapidly explore the vast chemical space around the this compound core, modern synthetic strategies like Multicomponent Reactions (MCRs) and Diversity-Oriented Synthesis (DOS) are essential.
Multicomponent Reactions (MCRs) : MCRs are one-pot reactions in which three or more starting materials are combined to form a complex product in a single step, maximizing efficiency and atom economy. nih.gov The imidazo[1,2-a]pyridine scaffold itself can be synthesized via MCRs, such as the Groebke–Blackburn–Bienaymè (GBB) reaction. rsc.org Furthermore, the functional groups on this compound can serve as entry points for subsequent MCRs. For example, the C3 position, after conversion to an amine or aldehyde, could participate in Ugi or Passerini reactions to rapidly build complex, peptide-like structures.
Diversity-Oriented Synthesis (DOS) : DOS aims to create libraries of structurally diverse and complex molecules, which is ideal for probing biology and discovering new therapeutic agents. Starting with the this compound core, a DOS strategy would involve applying a variety of reactions at its different functionalizable positions (C3, C6-phenyl, and other C-H positions) to generate a wide range of distinct molecular skeletons for biological screening.
| Component 1 | Component 2 | Component 3 | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | Aldehydes | Amines | Aza-Friedel–Crafts Reaction | C3-alkylated imidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridines | Aryl Aldehydes | Isonitriles | Groebke–Blackburn–Bienaymè (GBB) | 3-Aminoimidazo[1,2-a]pyridines | nih.govrsc.org |
Conclusion
Summary of Key Research Findings and Contributions to Imidazo[1,2-a]pyridine (B132010) Chemistry
The exploration of 3-Bromo-6-phenylimidazo[1,2-a]pyridine has yielded significant contributions to the broader understanding and application of imidazo[1,2-a]pyridine chemistry. Research has primarily focused on its synthesis, functionalization, and evaluation of its biological potential, establishing it as a versatile scaffold in medicinal chemistry and materials science.
Key research findings have demonstrated efficient synthetic routes to this compound and its analogs. A notable method involves the reaction of 2-aminopyridines with α-haloketones, a process that can be performed without a catalyst or solvent, highlighting a move towards greener and more efficient chemical synthesis. The presence of the bromine atom at the 3-position and the phenyl group at the 6-position provides two strategic points for further chemical modification. The bromine atom is particularly valuable as it allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules.
From a biological standpoint, derivatives of the imidazo[1,2-a]pyridine core have shown a wide range of activities, including anti-ulcer, anti-tuberculosis, and potential as kinase inhibitors. While specific studies on the biological profile of this compound are emerging, the broader class of compounds suggests its potential as a pharmacologically active agent. The phenyl group at the 6-position is a common feature in many biologically active imidazo[1,2-a]pyridines, often contributing to binding interactions with biological targets.
Furthermore, the imidazo[1,2-a]pyridine scaffold is recognized for its unique photophysical properties, with substitutions significantly influencing its fluorescence. The introduction of a phenyl group can enhance fluorescence quantum yield, suggesting that this compound could serve as a platform for the development of novel fluorescent probes and materials.
Persistent Challenges and Opportunities in the Research of Substituted Imidazo[1,2-a]pyridines
Despite the significant progress in the chemistry of substituted imidazo[1,2-a]pyridines, several challenges and opportunities persist.
Challenges:
Regioselectivity: The synthesis of specifically substituted imidazo[1,2-a]pyridines can be challenging. While methods for direct C-H functionalization are advancing, achieving high regioselectivity, particularly in multifunctionalized derivatives, remains a significant hurdle.
Scalability: Many of the reported synthetic methods, while effective at a laboratory scale, may face challenges in scalability for industrial production. Developing robust and cost-effective large-scale syntheses is crucial for the practical application of these compounds.
Understanding Structure-Activity Relationships (SAR): A comprehensive understanding of the structure-activity relationships for various biological targets is still evolving. For this compound, more in-depth studies are needed to elucidate how the specific substitution pattern influences its biological activity and to guide the rational design of more potent and selective analogs.
Opportunities:
Development of Novel Catalytic Systems: There is a continuing opportunity to develop more efficient and selective catalysts for the synthesis and functionalization of imidazo[1,2-a]pyridines. This includes the exploration of new metal-based and organocatalytic systems.
Exploration of New Biological Targets: The diverse biological activities reported for this class of compounds suggest that there are likely many more undiscovered biological targets. High-throughput screening of this compound and its derivatives against a wide range of biological targets could uncover new therapeutic applications.
Application in Materials Science: The fluorescent properties of imidazo[1,2-a]pyridines open up opportunities for their use in the development of advanced materials, such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. Further investigation into the photophysical properties of this compound and its derivatives is warranted.
Green Chemistry Approaches: The development of more environmentally benign synthetic methods, such as catalyst-free and solvent-free reactions, represents a significant area of opportunity that aligns with the growing demand for sustainable chemical processes.
Broader Implications of this compound Research for Chemical and Biological Sciences
The research centered on this compound has implications that extend beyond this single molecule, impacting the broader fields of chemical and biological sciences.
The synthetic strategies developed for this compound contribute to the growing toolbox of organic chemists, offering new methods for the construction of heterocyclic scaffolds. The exploration of its reactivity, particularly at the bromine and phenyl positions, provides valuable insights into the functionalization of related heterocyclic systems.
In medicinal chemistry, the imidazo[1,2-a]pyridine core is considered a "privileged scaffold" due to its recurrence in a multitude of bioactive compounds. The study of this compound and its derivatives adds to the collective knowledge of this important pharmacophore, aiding in the design of future drug candidates with improved efficacy and selectivity. The potential for this compound to serve as a precursor for a library of derivatives makes it a valuable tool in drug discovery programs.
From a biological perspective, the investigation of the interactions of this compound with biological targets can help to unravel complex biological pathways. Understanding how this specific substitution pattern influences biological activity can provide crucial information for designing probes to study cellular processes or for developing new therapeutic agents that target specific proteins or enzymes.
Furthermore, the exploration of the photophysical properties of this compound and its derivatives contributes to the fundamental understanding of structure-property relationships in fluorescent molecules. This knowledge is essential for the advancement of materials science, particularly in the design of new functional materials with tailored optical and electronic properties.
In essence, the focused study of this compound serves as a microcosm for the broader endeavors in heterocyclic chemistry, drug discovery, and materials science, where the synthesis, functionalization, and evaluation of novel molecular architectures drive scientific progress and innovation.
Q & A
Basic: What are the standard synthetic routes for preparing 3-Bromo-6-phenylimidazo[1,2-a]pyridine?
Answer:
The synthesis typically involves halogenation or cyclization strategies. A common method involves brominating a preformed imidazo[1,2-a]pyridine core. For example, 6-chloroimidazo[1,2-a]pyridine can undergo bromination using bromine in acetic acid under inert conditions, yielding halogenated derivatives . Another route employs multicomponent reactions (MCRs) with aldehydes, aminopyridines, and isocyanides under iodine catalysis, which is efficient for constructing the imidazo[1,2-a]pyridine scaffold . Microwave-assisted synthesis has also been reported to improve reaction yields and reduce time .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while acetic acid is optimal for bromination .
- Catalysts : Iodine (10 mol%) accelerates MCRs by stabilizing intermediates .
- Temperature control : Bromination proceeds best at 0–50°C to minimize side reactions . Microwave irradiation (100–150°C) shortens reaction times and improves purity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- FTIR : Absorptions at 650–750 cm indicate C-Br stretching .
- X-ray crystallography : Resolves planarity of the fused ring system and substituent orientation .
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 313.5) .
Advanced: How do halogen substituents influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Answer:
- Receptor binding : Bromine at position 3 enhances hydrophobic interactions with peripheral benzodiazepine receptors (PBR), while chlorine at position 6 improves selectivity over central receptors (CBR) .
- Anticancer activity : Halogens increase lipophilicity, enhancing membrane permeability. For example, 3-bromo derivatives show IC values of 11–13 µM against HepG2 and MCF-7 cells .
- Contradictions : Some studies report chloro-substituted analogs as more potent antimicrobials, while bromo-derivatives excel in receptor binding .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Storage : Keep at ambient temperatures in airtight containers .
- Waste disposal : Halogenated waste must be treated as hazardous .
Advanced: How do structural modifications impact the anticancer efficacy of imidazo[1,2-a]pyridine derivatives?
Answer:
- Substituent effects : A trifluoromethyl group at position 7 increases metabolic stability, while phenyl groups at position 2 enhance DNA intercalation .
- SAR studies : Derivatives with electron-withdrawing groups (e.g., nitro) show higher cytotoxicity (e.g., IC = 11 µM for compound 12b) .
- In vitro assays : MTT assays on cancer cell lines (HepG2, A375) and normal cells (Vero) evaluate selectivity .
Basic: How is the imidazo[1,2-a]pyridine core utilized in cross-coupling reactions?
Answer:
- Suzuki coupling : The bromine atom at position 3 reacts with arylboronic acids under Pd catalysis to form biaryl derivatives .
- Buchwald-Hartwig amination : Introduces amine groups at position 6 for drug-like molecules .
- Limitations : Steric hindrance from the phenyl group at position 6 may reduce coupling efficiency .
Advanced: How can contradictory data on biological activities be resolved?
Answer:
- Experimental variables : Compare assays using standardized cell lines (e.g., MCF-7 vs. Hep-2) and concentrations .
- Structural analogs : Test regioisomers (e.g., 3-bromo vs. 6-bromo) to isolate substituent effects .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like PBR .
Basic: What role does the imidazo[1,2-a]pyridine scaffold play in medicinal chemistry?
Answer:
- Drug discovery : The scaffold is a privileged structure in FDA-approved drugs (e.g., zolpidem) due to its bioavailability and tunable pharmacophores .
- Antimicrobials : 6-Bromo derivatives inhibit multidrug-resistant Mycobacterium tuberculosis (MIC = 0.5 µg/mL) .
- Neurosteroid modulation : 2-Phenyl analogs stimulate pregnenolone synthesis, suggesting neuroprotective applications .
Advanced: What methodologies assess the corrosion inhibition potential of halogenated imidazo[1,2-a]pyridines?
Answer:
- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance in saline solutions (e.g., 3.5% NaCl) .
- Langmuir isotherm : Confirms monolayer adsorption on carbon steel surfaces .
- SEM/EDX : Analyzes surface morphology and elemental composition post-adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
